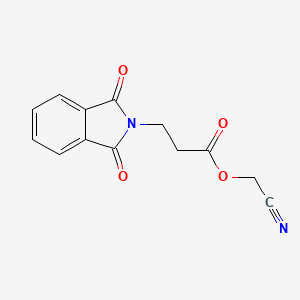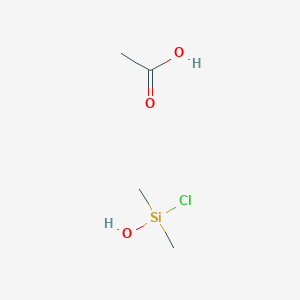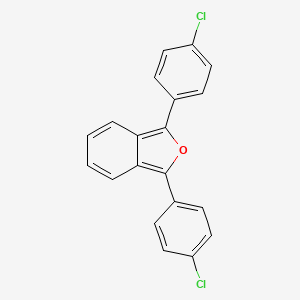
1,3-Bis(4-chlorophenyl)-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-chlorophenyl)-2-benzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a benzofuran core. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-2-benzofuran typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-chlorophenyl)-2-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(4-chlorophenyl)-2-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-propen-1-one: Another compound with two 4-chlorophenyl groups but with a different core structure.
1,3-Bis(4-chlorophenyl)urea: Contains two 4-chlorophenyl groups attached to a urea core.
1,3-Bis(4-chlorophenyl)imidazolium chloride: Contains two 4-chlorophenyl groups attached to an imidazolium core.
Uniqueness
1,3-Bis(4-chlorophenyl)-2-benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The presence of the benzofuran ring can enhance the compound’s stability and reactivity, making it a valuable building block for the synthesis of more complex molecules.
Propiedades
Número CAS |
6315-71-5 |
|---|---|
Fórmula molecular |
C20H12Cl2O |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
1,3-bis(4-chlorophenyl)-2-benzofuran |
InChI |
InChI=1S/C20H12Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12H |
Clave InChI |
XEKONIYEODUVHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


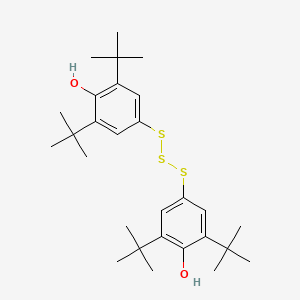
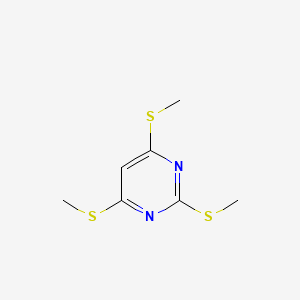
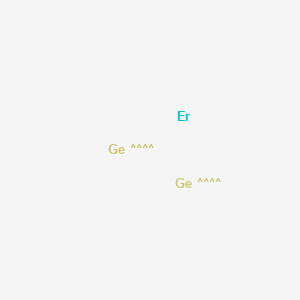

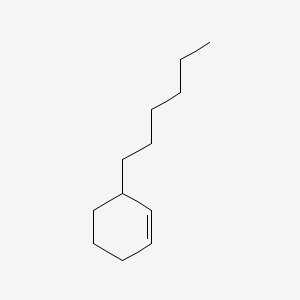
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

